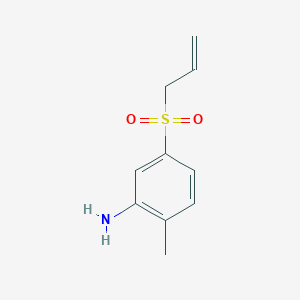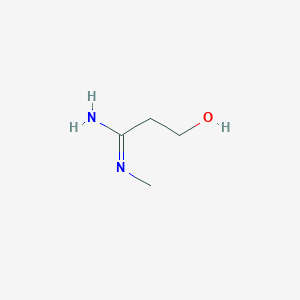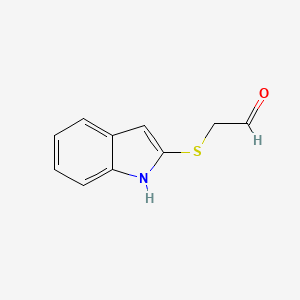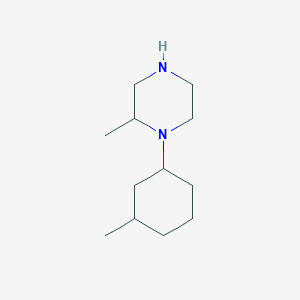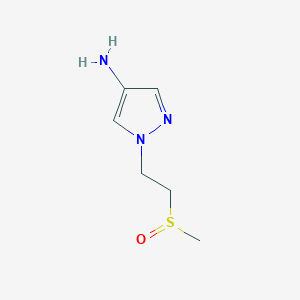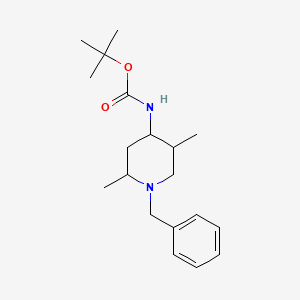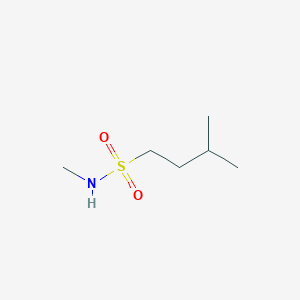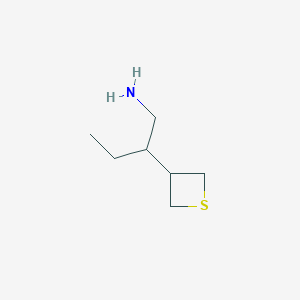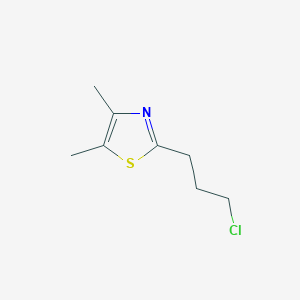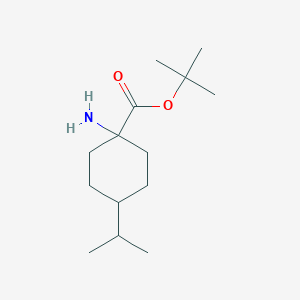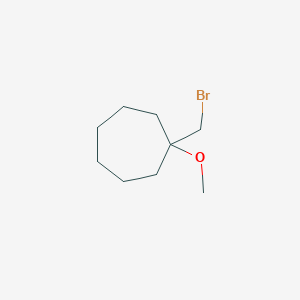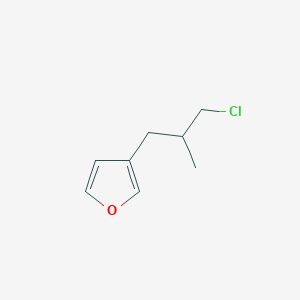![molecular formula C7H8N4O2 B13190878 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer and antiviral agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through several methods. One common route involves the cyclization of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide. This reaction is carried out under solvent-free conditions at a pressure of 200 bar, resulting in a high conversion rate .
Another method involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester in the presence of various catalysts such as zinc chloride, titanium dioxide, or silicon dioxide. The reaction conditions can be optimized by adjusting the temperature and reaction time to achieve the desired yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be carried out using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of supercritical carbon dioxide as a solvent in these reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with different functional groups.
科学的研究の応用
2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydroorotate dehydrogenase.
Medicine: Investigated for its anticancer and antiviral properties. It has shown promising results in inhibiting the growth of cancer cells and viruses.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In cancer cells, the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the induction of cell apoptosis and cell cycle arrest at the G2/M phase .
In antiviral applications, the compound inhibits the replication of viruses by targeting viral enzymes and interfering with their replication cycle. The exact molecular targets and pathways involved in its antiviral activity are still under investigation.
類似化合物との比較
2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds such as:
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: Similar structure but lacks the methoxy group, resulting in different chemical properties and biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a pyridine ring instead of a pyrimidine ring, leading to variations in their reactivity and applications.
Pyrazolo[3,4-d]pyrimidines:
The uniqueness of this compound lies in its methoxy group, which enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-methoxy-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4O2/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10) |
InChIキー |
FWOILRUSVKCIHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)
